REACTION_SMILES
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[CH3:1][N:2]([CH:3]=[O:4])[CH3:5].[Cl:11][c:12]1[n:13][cH:14][cH:15][cH:16][c:17]1-[n:18]1[cH:19][cH:20][cH:21][cH:22]1.[Na+:24].[OH-:23].[OH2:25].[P:6]([Cl:7])([Cl:8])([Cl:9])=[O:10]>>[CH:3](=[O:4])[c:19]1[n:18](-[c:17]2[c:12]([Cl:11])[n:13][cH:14][cH:15][cH:16]2)[cH:22][cH:21][cH:20]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ncccc1-n1cccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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O=Cc1cccn1-c1cccnc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |